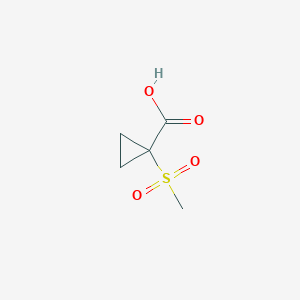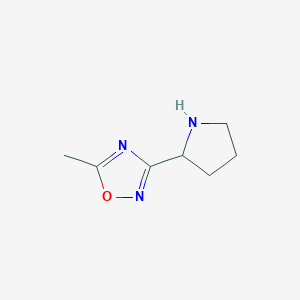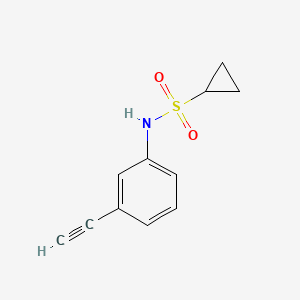![molecular formula C11H9ClN2 B1453988 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine CAS No. 267220-21-3](/img/structure/B1453988.png)
5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine
Vue d'ensemble
Description
5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine is a chemical compound with the molecular formula C11H9ClN2. It is known for its use in the synthesis of multitarget-directed ligands, particularly for the treatment of Alzheimer’s disease .
Applications De Recherche Scientifique
5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders, such as Alzheimer’s disease.
Industry: The compound is used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine typically involves cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired naphthyridine ring structure. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Halogen substitution reactions can introduce different functional groups, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Mécanisme D'action
The mechanism of action of 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it acts as a multitarget-directed ligand, binding to multiple sites to inhibit the progression of the disease. The pathways involved include the inhibition of enzymes responsible for amyloid-beta aggregation and tau phosphorylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine: Lacks the chlorine substituent, which may affect its chemical and biological properties.
5-bromo-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and biological activity.
5-fluoro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine: Contains a fluorine atom, which can significantly change its chemical behavior and interactions.
Uniqueness
The presence of the chlorine atom in 5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine makes it unique compared to its analogs. This substitution can enhance its stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
5-chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-7-3-1-5-9(7)14-11-8(10)4-2-6-13-11/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSMYGSITMSMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2Cl)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654697 | |
| Record name | 5-Chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267220-21-3 | |
| Record name | 5-Chloro-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)
![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)

amine](/img/structure/B1453915.png)
amine](/img/structure/B1453917.png)
![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)








